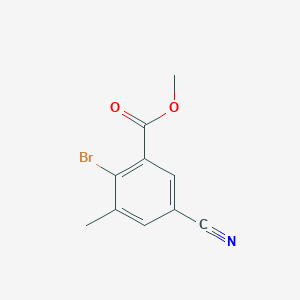![molecular formula C11H12N4S B1415676 3-mercapto-6,7-dihidro-5H-imidazo[2,1-c][1,2,4]triazol-7-il(4-metilfenil) CAS No. 168640-47-9](/img/structure/B1415676.png)
3-mercapto-6,7-dihidro-5H-imidazo[2,1-c][1,2,4]triazol-7-il(4-metilfenil)
Descripción general
Descripción
1,2,4-Triazole compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases . They are able to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds has been the subject of many studies due to their biological importance . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole compounds is characterized by a five-membered ring containing three nitrogen atoms . The triazole ring can be considered a bioisostere of amide, ester, or carboxyl groups .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole compounds vary depending on their specific structure and substituents . For example, 1H-1,2,4-Triazole-3-thiol, a related compound, is soluble in water and has a melting point of 221-224 °C .Aplicaciones Científicas De Investigación
Aplicaciones antimicrobianas
Los derivados de 1,2,4-triazol exhiben propiedades antimicrobianas significativas. Son capaces de inhibir el crecimiento de diversas bacterias y hongos, lo que los convierte en valiosos para el desarrollo de nuevos antibióticos y agentes antifúngicos . El grupo tiol en el compuesto puede potencialmente explotarse para mejorar estas propiedades, ya que se sabe que los tioles se unen fuertemente a ciertos iones metálicos que son esenciales para la supervivencia microbiana.
Actividad anticancerígena
La flexibilidad estructural de los derivados de triazol permite la creación de moléculas que pueden interactuar con líneas celulares cancerosas. Estudios han demostrado que ciertos compuestos de triazol han mostrado actividad antitumoral hacia varias líneas celulares, lo que indica el potencial de 3-mercapto-6,7-dihidro-5H-imidazo[2,1-c][1,2,4]triazol-7-il(4-metilfenil) en la investigación del cáncer .
Propiedades antivirales
Los triazoles se han identificado como potentes agentes antivirales. Pueden diseñarse para interferir con la replicación viral al dirigirse a proteínas específicas involucradas en el ciclo de vida viral. El compuesto en cuestión podría modificarse para mejorar su interacción con enzimas virales, ofreciendo una vía para el desarrollo de nuevos fármacos antivirales .
Usos analgésicos y antiinflamatorios
Los efectos analgésicos y antiinflamatorios de los derivados de triazol los convierten en candidatos para el manejo del dolor y el control de la inflamación. La porción (4-metilfenil) podría influir en la afinidad de unión a los objetivos biológicos involucrados en la percepción del dolor y la respuesta inflamatoria .
Efectos antidepresivos y ansiolíticos
Algunos derivados de triazol han mostrado promesa como antidepresivos y ansiolíticos. La capacidad de cruzar la barrera hematoencefálica e interactuar con los receptores del sistema nervioso central podría aprovecharse en el compuesto 3-mercapto-6,7-dihidro-5H-imidazo[2,1-c][1,2,4]triazol-7-il(4-metilfenil) para desarrollar nuevos tratamientos para las condiciones de salud mental .
Organocatálisis
Los triazoles son conocidos por ser organocatalizadores efectivos debido a su capacidad para estabilizar los estados de transición durante las reacciones químicas. Esta propiedad se puede utilizar en diversas aplicaciones sintéticas, donde el compuesto podría actuar como un catalizador para facilitar las transformaciones químicas .
Mecanismo De Acción
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
It’s known that the triazole nucleus can act as a hydrogen bond acceptor and donor, interacting at the active site of a receptor .
Biochemical Pathways
Triazole compounds are known to affect various cellular functions such as proliferation, differentiation, migration, metabolism, and angiogenesis by activating several signaling pathways .
Pharmacokinetics
The triazole nucleus is known to be stable to metabolism and can increase the solubility of the ligand, significantly improving the pharmacological profile of the drug .
Result of Action
Triazole compounds are known to show versatile biological activities .
Action Environment
The polar nature of the triazole nucleus can significantly improve the pharmacological profile of the drug .
Safety and Hazards
Direcciones Futuras
The future of 1,2,4-triazole compounds in drug discovery is promising, with ongoing research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds . These compounds have a broad range of therapeutic applications with ever-widening future scope across scientific disciplines .
Análisis Bioquímico
Biochemical Properties
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby altering the biochemical equilibrium within cells. The compound’s thiol group is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation .
Cellular Effects
The effects of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it affects cellular metabolism by inhibiting key enzymes in metabolic pathways, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The compound’s thiol group allows it to form disulfide bonds with cysteine residues, leading to enzyme inhibition or activation. Additionally, it can interact with DNA, influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to the compound can result in sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .
Metabolic Pathways
7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s thiol group allows it to participate in redox reactions, affecting the cellular redox state and energy production. Additionally, it can modulate the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels and overall metabolic activity .
Transport and Distribution
The transport and distribution of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and function .
Subcellular Localization
The subcellular localization of 7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Propiedades
IUPAC Name |
7-(4-methylphenyl)-5,6-dihydro-2H-imidazo[2,1-c][1,2,4]triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4S/c1-8-2-4-9(5-3-8)14-6-7-15-10(14)12-13-11(15)16/h2-5H,6-7H2,1H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKVPMNPRDMXSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NNC3=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201136591 | |
| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168640-47-9 | |
| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168640-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5,6,7-Tetrahydro-7-(4-methylphenyl)-3H-imidazo[2,1-c]-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201136591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















